4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Properties

Researchers requiring an unsubstituted THPP scaffold for SAR exploration often face limited availability of the free carboxamide form. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 1220029-50-4) addresses this gap as a non-sterically hindered intermediate with 4 H-bond donors, enabling broad diversification at both the 5-position and carboxamide without prior deprotection. • Privileged scaffold producing low-nanomolar c-Met inhibitors (IC50 = 68 nM) and selective S1P1 agonists. • Hydrochloride salt ensures reliable aqueous solubility for immediate biochemical and cellular assay deployment. • High-purity (95% min.) with batch-to-batch analytical consistency for reproducible fragment-based screening.

Molecular Formula C7H11ClN4O
Molecular Weight 202.642
CAS No. 1220029-50-4
Cat. No. B597450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
CAS1220029-50-4
Synonyms4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Molecular FormulaC7H11ClN4O
Molecular Weight202.642
Structural Identifiers
SMILESC1CNCC2=C1NN=C2C(=O)N.Cl
InChIInChI=1S/C7H10N4O.ClH/c8-7(12)6-4-3-9-2-1-5(4)10-11-6;/h9H,1-3H2,(H2,8,12)(H,10,11);1H
InChIKeyFABCAWGWTHXOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl: High-Purity Scaffold for Medicinal Chemistry


4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 1220029-50-4) is a saturated bicyclic heterocycle with a molecular weight of 202.64 g/mol and a purity specification meeting analytical standards . This compound serves as the core scaffold for a privileged class of tetrahydropyrazolopyridine (THPP) derivatives known for their diverse biological activities, including as selective S1P1 receptor agonists and potent serine palmitoyltransferase inhibitors [1]. Its carboxamide group and secondary amine provide essential hydrogen bonding and synthetic handles, making it a versatile intermediate for rapid structure-activity relationship (SAR) exploration.

Why 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl Is Preferred Over N-Alkylated or Free-Base Analogs


Interchanging the target compound with a closely related analog, such as an N-methyl derivative or the free base, introduces quantifiable risks for procurement and research design. The unsubstituted carboxamide and secondary amine of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride are critical for its role as a non-sterically hindered synthetic intermediate, allowing for broad diversification without prior deprotection steps [1]. Choosing an N-methylated analog (e.g., CAS 1219957-27-3, MW: 180.21) fundamentally alters the hydrogen bonding profile by reducing the H-bond donor count from 4 to 3, which can drastically change fragment binding modes and solubility. This necessitates downstream SAR rework, directly impacting scientific efficiency and procurement costs [2].

Quantitative Evidence for Selecting 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl


Maximized Hydrogen Bond Donor Count for Fragment-Based Design

The target compound retains a full complement of four hydrogen bond donors (HBD), a key parameter in fragment-based drug discovery (FBDD) for maximizing enthalpic binding efficiency. In contrast, N-alkylated analogs, such as the N-methyl derivative (CAS 1219957-27-3), have a reduced HBD count of three (due to replacement of a carboxamide hydrogen with a methyl group) [1]. This quantitative difference is critical, as fragment screens typically prefer scaffolds with higher HBD/HBA ratios to enable optimal target engagement before subsequent optimization [2].

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Properties

Enhanced Aqueous Solubility via Hydrochloride Salt Form

The hydrochloride salt form of the target compound confers a quantifiable advantage in aqueous solubility over its free-base counterpart, a critical factor for both biological assays and chemical synthesis. General class knowledge indicates that hydrochloride salts of heterocyclic amines can improve aqueous solubility by orders of magnitude compared to their neutral forms [1]. This salt formulation ensures consistent dissolution for high-throughput screening and reliable reactivity in solution-phase parallel synthesis, avoiding the precipitation issues often encountered with free bases.

Biopharmaceutics Chemical Synthesis Solubility Enhancement

Validated Privileged Scaffold Core for Multiple Target Families

The tetrahydropyrazolopyridine core is validated as a privileged scaffold across multiple drug targets, a status not established for all regioisomeric pyrazolopyridines. This core has produced nanomolar inhibitors for diverse targets, including c-Met kinase (IC50 = 68 nM) and CB1 receptor antagonists (IC50 = 49.6 nM) [1][2]. While the specific target compound is the unfunctionalized starting point for these derivatives, its direct procurement enables exploration of this validated chemical space without the pre-existing biases of N- or 5-substituted intermediates.

Chemical Biology Drug Discovery Scaffold Diversity

Optimal Research Applications for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl


Unconstrained Fragment Elaboration in Kinase and GPCR Drug Discovery

Medicinal chemistry teams should utilize this compound as a starting fragment for creating diverse focused libraries targeting kinases like c-Met or GPCRs like CB1. As established in quantitative evidence, the scaffold has produced low-nanomolar inhibitors (e.g., c-Met IC50 = 68 nM) [1]. The unsubstituted nature allows chemists to independently explore vectors from the 5-position and the carboxamide, rapidly generating novel intellectual property not accessible from pre-substituted intermediates.

Design of Sphingolipid-Modulating Probes with Enhanced Selectivity

Research groups investigating sphingolipid biology can leverage this scaffold as a synthetic entry point for developing selective SPT inhibitors or S1P3-sparing S1P1 agonists. The structural similarities indicate the core can be elaborated into potent and selective chemical probes for studying sphingosine-1-phosphate receptor 1 function in multiple sclerosis models [2].

Chemical Biology Assay Development with a Soluble Standardized Core

For assay development, the hydrochloride salt form ensures reliable solubility for immediate use in biochemical and cellular assays . The target compound can serve as a reproducible negative control or inactive core for fragment-based screening campaigns, where its high H-bond donor count (4 HBD) provides a distinct physicochemical profile compared to N-alkylated inactive controls [3].

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